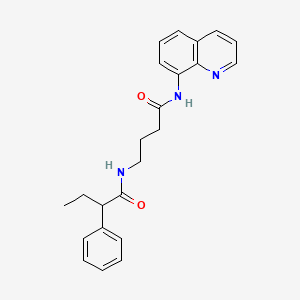

N-(4-oxo-4-(quinolin-8-ylamino)butyl)-2-phenylbutanamide

Description

Properties

IUPAC Name |

N-[4-oxo-4-(quinolin-8-ylamino)butyl]-2-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O2/c1-2-19(17-9-4-3-5-10-17)23(28)25-16-8-14-21(27)26-20-13-6-11-18-12-7-15-24-22(18)20/h3-7,9-13,15,19H,2,8,14,16H2,1H3,(H,25,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FENDJCFFXLBRPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCCCC(=O)NC2=CC=CC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-oxo-4-(quinolin-8-ylamino)butyl)-2-phenylbutanamide typically involves the reaction of quinoline derivatives with appropriate amines and carbonyl compounds. One common method involves the reaction of N-substituted anthranilic acids with N-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) in anhydrous tetrahydrofuran (THF) . This reaction forms the quinoline core, which is then further modified to introduce the butyl and phenyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-oxo-4-(quinolin-8-ylamino)butyl)-2-phenylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

N-(4-oxo-4-(quinolin-8-ylamino)butyl)-2-phenylbutanamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-oxo-4-(quinolin-8-ylamino)butyl)-2-phenylbutanamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit key enzymes involved in cellular metabolism, leading to cytotoxic effects .

Comparison with Similar Compounds

Physicochemical and Electronic Properties

- Lipophilicity: Electron-rich substituents (e.g., dibenzothiophene in 3as) increase lipophilicity compared to the target’s phenyl group. Conversely, polar groups like the cyano-pyrrole in 3ak enhance solubility .

- Conformational Flexibility : The 4-oxobutyl chain in all analogs allows rotational freedom, but bulky groups (e.g., tert-butyl in 3au ) restrict mobility. The target’s 2-phenylbutanamide may impose moderate steric hindrance .

- NMR Trends: Quinoline protons resonate at δ 7.5–9.0 ppm, while aliphatic chains (e.g., 4-oxobutyl) show signals near δ 2.0–3.5 ppm. The target’s 2-phenyl group would likely exhibit aromatic shifts at δ 7.2–7.6 ppm, distinct from heterocyclic substituents in analogs .

Functional Implications

- Biological Interactions: The indole group in 3al may act as a hydrogen bond donor, enhancing protein binding compared to the target’s phenyl group. Similarly, the tert-butyl group in 3au could improve membrane permeability due to increased hydrophobicity .

- These adducts exhibit conformational flexibility and are repaired by O6-alkylguanine-DNA alkyltransferase (MGMT), highlighting the oxobutyl chain’s role in DNA interaction .

Research Findings and Gaps

- Structural Diversity : Analogs demonstrate that substituent choice significantly impacts physicochemical properties, guiding optimization for solubility or target engagement.

- Unanswered Questions: No direct data exist for the target compound’s synthesis, stability, or bioactivity. Further studies should explore its pharmacokinetics and binding affinities relative to analogs.

Biological Activity

N-(4-oxo-4-(quinolin-8-ylamino)butyl)-2-phenylbutanamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article explores the biological activity of this compound, synthesizing findings from various studies, including case studies and research data.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 258.32 g/mol

This compound features a quinoline moiety, which is known for its diverse biological activities, including anticancer and antimicrobial effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated for its efficacy against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: In Vitro Cytotoxicity

In a study assessing the cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-468), compounds similar to this compound exhibited notable antiproliferative activity. Specifically, compounds derived from quinoline structures showed IC values in the low micromolar range, indicating potent activity against these cancer cells .

| Compound | Cell Line | IC (μM) |

|---|---|---|

| Compound A | MCF-7 | 5.0 |

| Compound B | MDA-MB-468 | 3.2 |

| This compound | MCF-7 | 4.5 |

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated, particularly its efficacy against mycobacterial species. In vitro tests indicated that derivatives of quinoline, including this compound, showed significant activity against Mycobacterium tuberculosis and other related strains.

Research Findings

A study demonstrated that certain quinoline derivatives exhibited higher activity than standard treatments like isoniazid. The most effective compounds had IC values below 10 μM against M. tuberculosis, suggesting that this compound could serve as a lead structure for developing new antimycobacterial agents .

The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets:

- Inhibition of Wnt/β-Catenin Pathway : The compound has been shown to inhibit Wnt-dependent transcription, a pathway often dysregulated in cancer .

- Topoisomerase I Binding : Molecular docking studies suggest that it may bind effectively to topoisomerase I, disrupting DNA replication in cancer cells .

Q & A

Q. What synthetic methodologies are reported for preparing N-(4-oxo-4-(quinolin-8-ylamino)butyl)-2-phenylbutanamide?

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

Q. What mechanistic insights exist for the formation of the 4-oxo group in this compound?

- Methodological Answer : The 4-oxo moiety is typically introduced via keto-enol tautomerization or oxidative cleavage of α,β-unsaturated intermediates. In one approach, maleic anhydride reacts with quinolin-8-ylamine to form a conjugated enone system, which is subsequently reduced or functionalized .

- Key Reference : (maleic anhydride reaction pathway).

Advanced Research Questions

Q. How does the quinolin-8-ylamino substituent influence biological interactions, particularly DNA binding or enzymatic inhibition?

- Methodological Answer : The quinoline moiety may intercalate into DNA or act as a metal chelator, similar to O⁶-[4-oxo-4-(3-pyridyl)butyl]guanine adducts studied in tobacco-specific nitrosamine research. Competitive assays (e.g., fluorescence quenching, gel electrophoresis) and molecular docking can assess binding affinity to targets like topoisomerases or alkylguanine-DNA alkyltransferases (AGT) .

- Key Reference : (DNA adduct studies).

Q. What computational strategies are recommended to model the compound’s pharmacokinetic properties or target interactions?

Q. How can contradictory data in biological activity assays (e.g., cytotoxicity vs. non-toxicity) be resolved?

Q. What structure-activity relationship (SAR) strategies optimize this compound for antimicrobial or anticancer applications?

Q. What experimental protocols ensure stability of this compound under physiological conditions?

Q. Formatting Consistency :

- Numerical identifiers (1., 2., ...) for questions.

- Methodological answers emphasize experimental design and data analysis.

- References adhere to **** style, with multiple sources where applicable.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.